molecular formula C22H30N4O2S B1683492 N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide CAS No. 299900-83-7

N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Cat. No. B1683492
M. Wt: 414.6 g/mol
InChI Key: AQINBUDFKZIGCN-UHFFFAOYSA-N
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Description

“N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide” is a complex organic compound. It contains a benzimidazole ring fused with a thiazole ring, which are both nitrogen-containing heterocycles . It also has a carboxamide group, a methoxyethyl group, and a methylamino group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole and thiazole rings, and the attachment of the various substituents. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and thiazole rings would contribute to the rigidity of the molecule, while the various substituents would likely affect its overall shape and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups can affect its solubility in different solvents .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be explored through further studies on its synthesis, properties, and interactions with biological systems .

properties

IUPAC Name

N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17/h9-10,13,15,17H,4-8,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQINBUDFKZIGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
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N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
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N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
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N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 5
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N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 6
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N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

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